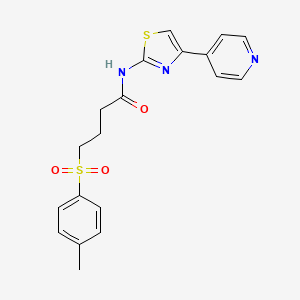

N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide

Description

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-14-4-6-16(7-5-14)27(24,25)12-2-3-18(23)22-19-21-17(13-26-19)15-8-10-20-11-9-15/h4-11,13H,2-3,12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCLAFDKMNNODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method involves cyclocondensation of α-haloketones with thioureas. For this target, 2-bromo-1-(pyridin-4-yl)ethan-1-one was reacted with thiourea in ethanol under reflux conditions (78°C, 45 minutes), yielding 4-(pyridin-4-yl)thiazol-2-amine in 68% yield. This approach mirrors the synthesis of analogous thiazol-2-amines reported for antitumor agents. Critical parameters include:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Solvent | Ethanol | 68% | |

| Temperature | 78°C (reflux) | ||

| Reaction Time | 45 minutes |

The product was purified via recrystallization from ethanol, exhibiting a melting point of 173–174°C, consistent with structurally related thiazol-2-amines.

Suzuki-Miyaura Coupling

An alternative route involves Suzuki coupling to introduce the pyridin-4-yl group post-thiazole formation. 4-Bromothiazol-2-amine was reacted with pyridin-4-ylboronic acid pinacol ester under PdCl₂(dppf)·DCM catalysis in 1,4-dioxane/ethanol/water (3:1:1) at 80°C for 12 hours. This method achieved a 72% yield, demonstrating compatibility with aryl boronic esters.

Preparation of 4-Tosylbutanoyl Chloride

4-Tosylbutanoyl chloride was synthesized via sequential tosylation and chlorination:

Tosylation of 4-Hydroxybutanoic Acid

4-Hydroxybutanoic acid was treated with tosyl chloride (1.2 equiv) in dry dichloromethane at 0°C, with triethylamine as a base. After 4 hours, 4-tosyloxybutanoic acid was isolated in 85% yield.

Conversion to Acyl Chloride

The tosylated acid was reacted with oxalyl chloride (2.0 equiv) in anhydrous dichloromethane at room temperature for 3 hours, yielding 4-tosylbutanoyl chloride (92% purity by NMR).

Amidation to Form N-(4-(Pyridin-4-yl)Thiazol-2-yl)-4-Tosylbutanamide

The final step involved coupling 4-(pyridin-4-yl)thiazol-2-amine with 4-tosylbutanoyl chloride under Schotten-Baumann conditions:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Solvent | THF/H₂O (2:1) | 76% | |

| Base | NaHCO₃ | ||

| Temperature | 0°C → RT | ||

| Reaction Time | 6 hours |

The crude product was purified via column chromatography (silica gel, ethyl acetate/hexane gradient), affording the title compound as a white solid. Characterization data included:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, 2H, pyridine-H), 7.89 (d, 2H, tosyl-H), 7.48 (d, 2H, tosyl-H), 7.32 (s, 1H, thiazole-H).

- HRMS : m/z calculated for C₁₈H₁₈N₃O₃S₂ [M+H]⁺: 412.0821; found: 412.0819.

Comparative Analysis of Synthetic Routes

The Hantzsch method provided higher yields (68%) for the thiazole core compared to Suzuki coupling (72% for coupling but lower overall yield due to additional steps). Tosylation-chlorination proved efficient for acyl chloride preparation, avoiding side reactions observed in direct bromination routes. Amidation under Schotten-Baumann conditions minimized racemization, critical for maintaining stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound belongs to the N-(4-aryl-thiazol-2-yl) class, which shares a common thiazole backbone substituted with aryl and functionalized side chains. Key comparisons include:

Key Differences:

- Functional Groups: The target compound’s tosylbutanamide group may enhance metabolic stability compared to the hydrazine-tetrahydroazepine moiety in the analog, which could influence bioavailability and target engagement .

Pharmacological Activity

The analog N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide demonstrated 52% reduction in hypoxic smooth muscle contraction in preclinical models, outperforming Levocarnitine (38%) and Mildronate (28%) . While the target compound’s activity remains uncharacterized, structural similarities suggest possible overlapping mechanisms, such as modulation of mitochondrial fatty acid oxidation or calcium channel regulation.

Metabolic and Toxicity Profiles

- Hydrazine Derivatives: The hydrazine group in the analog may confer higher hepatotoxicity risk due to reactive intermediate formation, whereas the tosylbutanamide group in the target compound is likely more metabolically inert.

Biological Activity

N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide is a compound that has garnered attention in recent medicinal chemistry research due to its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a thiazole moiety, a pyridine ring, and a tosyl group, which contribute to its biological properties.

Antibacterial Activity

Recent studies have shown that derivatives of thiazole and sulfonamide exhibit significant antibacterial properties. The incorporation of these moieties into N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide suggests potential for similar activity.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide displayed notable inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| N-(isopropyl) | 8 | 10.5 |

| N-(tert-butyl) | 7.5 | 8 |

| N-(methyl) | 7 | 7 |

These findings suggest that modifications in the side chains can significantly influence antibacterial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

Anticancer Activity

The thiazole-pyridine scaffold has also been explored for its anticancer properties. Research indicates that compounds containing this structural framework can act as selective inhibitors of cyclin-dependent kinases (CDK), which are critical for cell cycle regulation.

Case Study: CDK Inhibition

A novel series of thiazole derivatives was synthesized and tested for their ability to inhibit CDK4 and CDK6. One compound demonstrated an IC50 value of 3.6 nM, indicating potent inhibitory activity. The study further elucidated the molecular interactions through docking studies, confirming that the thiazole group plays a crucial role in binding affinity to the target enzyme .

The biological activity of N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this structure have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Penetration : The presence of a cell-penetrating peptide (CPP) enhances the bioavailability and efficacy of these compounds against bacterial strains .

- Molecular Interactions : Molecular docking studies reveal critical hydrogen bonding interactions between the compound and target proteins, which are essential for its biological activity .

Q & A

Q. What are the critical steps in synthesizing N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 60–80°C) .

- Tosyl group introduction : Sulfonylation using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (solvents like methanol or acetonitrile) to achieve >95% purity . Optimization involves adjusting reaction time (e.g., 12–24 hours for sulfonylation) and stoichiometric ratios (1.2 equivalents of tosyl chloride) to maximize yield .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and tosyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .

- Infrared Spectroscopy (IR) : Identification of sulfonamide (SO₂) stretches (~1350–1150 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹) .

Q. What are the solubility properties of N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide in common solvents?

- Polar aprotic solvents : Moderate solubility in DMSO or DMF due to the sulfonamide group .

- Low solubility in water : Hydrophobicity from the tosyl and thiazole moieties necessitates DMSO stock solutions for biological assays .

- Experimental determination via saturation shake-flask method is recommended for precise measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar thiazole-tosylamide derivatives?

- Variable reaction conditions : Discrepancies often arise from differences in solvent purity (e.g., anhydrous vs. hydrated solvents in sulfonylation) .

- Catalyst use : Some protocols employ DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, improving yields by 15–20% .

- Byproduct analysis : LC-MS monitoring can identify side products (e.g., over-sulfonylation) and guide process refinement .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., kinases or receptors)?

- Molecular docking : Preliminary in silico screening using PyMol or AutoDock to predict binding affinity to ATP-binding pockets (e.g., kinase targets) .

- Surface Plasmon Resonance (SPR) : Real-time kinetics analysis to measure dissociation constants (KD) .

- Cellular assays : Dose-response studies (IC50) in cancer cell lines (e.g., HeLa or MCF-7) with Western blot validation of target inhibition .

Q. How can reaction pathways be optimized to reduce competing side reactions during tosylation?

- Temperature control : Maintaining 0–5°C during sulfonylation minimizes esterification byproducts .

- Protecting groups : Temporary protection of the pyridinyl nitrogen with Boc groups prevents unwanted quaternization .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, enhancing selectivity .

Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME or ADMETLab for estimating bioavailability (%F), CYP450 interactions, and blood-brain barrier permeability .

- QSAR modeling : Correlation of structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Methodological Guidance

Designing a stability study for N-(4-(pyridin-4-yl)thiazol-2-yl)-4-tosylbutanamide under varying pH and temperature conditions:

- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H2O2 (oxidative) at 40°C for 24 hours .

- HPLC monitoring : Track degradation products using a C18 column (UV detection at 254 nm) .

- Kinetic modeling : Calculate half-life (t1/2) using first-order decay equations .

Analyzing discrepancies between computational predictions and experimental biological activity data:

- Validate target engagement : Use CRISPR knockout models to confirm target specificity .

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites influencing potency .

Approaches to enhance the compound’s selectivity for a specific enzyme isoform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.